4-Benzylmorpholin-3-one
Overview
Description
4-Benzylmorpholin-3-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemokine Receptor Antagonists
4-Benzylmorpholin-3-one derivatives have been explored as potential CCR3 chemokine receptor antagonists. These compounds show promise in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases. A specific example includes compounds with affinities in the 10 – 100 pM range being developed for these applications (Expert Opinion on Therapeutic Patents, 2004).
2. Synthesis of Biologically Active Molecules
1,4-Benzoxazin-3-one, structurally similar to this compound, is part of biologically active molecules. Catalytic asymmetric synthesis methods have been developed for this scaffold, expanding its use in drug discovery (Chemical communications, 2018).
3. Alternate Substrate Inhibitors
Derivatives like 3-Benzyl-4-bromomethyloxetan-2-one, related to this compound, are investigated as fast-acting alternate substrate inhibitors for enzymes such as α-chymotrypsin. This research offers insights into enzyme inhibition and potential therapeutic applications (Bioorganic & Medicinal Chemistry Letters, 1995).
4. Pharmaceutical Intermediate Synthesis
Compounds like (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, crucial intermediates in pharmaceutical synthesis, have been produced through commercial synthesis. This highlights the role of this compound derivatives in the development of new drugs (Organic Process Research & Development, 2009).
5. Anti-Fungal, Anti-Oxidant, and Anti-Cancer Activities
Research into 3-Benzylidene chroman-4-one analogs, related to this compound, shows significant anti-fungal, anti-oxidant, and anti-cancer activities. This opens pathways for these compounds in drug development for these specific applications (Drug Development and Industrial Pharmacy, 2021).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Benzylmorpholin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoacylglycerol lipase (MAGL), a key enzyme in regulating endocannabinoid signaling . The interaction between this compound and MAGL involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can modulate the levels of endocannabinoids, thereby influencing various physiological processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and pain perception by inhibiting MAGL . Additionally, this compound can affect gene expression by altering the transcriptional activity of certain genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of MAGL, inhibiting its activity and thereby modulating the levels of endocannabinoids . This inhibition can lead to downstream effects on various signaling pathways and physiological processes. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental setup and conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of MAGL activity and associated physiological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit MAGL activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of MAGL activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, its inhibition of MAGL can affect the levels of endocannabinoids, which play a crucial role in metabolic processes. Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The precise localization of the compound can influence its interactions with biomolecules and its overall activity.
Properties
IUPAC Name |
4-benzylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJALSKRUHGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485244 | |
Record name | 4-Benzylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61636-32-6 | |
Record name | 4-Benzylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.